2-Amino-1-(2-chlorophenyl)ethanol

Vue d'ensemble

Description

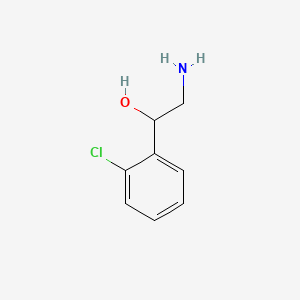

2-Amino-1-(2-chlorophenyl)ethanol: is an organic compound with the molecular formula C8H10ClNO . It is a white to yellow solid at room temperature and is known for its applications in various chemical and pharmaceutical processes . The compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorophenyl group attached to an ethane backbone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

-

Reduction of 2-Nitro-1-(2-chlorophenyl)ethanol: One common method involves the reduction of 2-nitro-1-(2-chlorophenyl)ethanol using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions to yield 2-amino-1-(2-chlorophenyl)ethanol .

-

Amination of 2-Chloroacetophenone: Another method involves the amination of 2-chloroacetophenone with ammonia or an amine in the presence of a reducing agent such as sodium borohydride. This reaction also produces this compound .

Industrial Production Methods:

Industrial production of this compound typically involves large-scale reduction processes using hydrogen gas and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions:

-

Oxidation: 2-Amino-1-(2-chlorophenyl)ethanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide .

-

Reduction: The compound can be further reduced to form amines or other reduced derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents .

-

Substitution: The amino and hydroxyl groups in this compound can participate in substitution reactions. For example, the hydroxyl group can be substituted with halogens using reagents like thionyl chloride .

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Thionyl chloride, phosphorus tribromide

Major Products:

Oxidation: Corresponding ketones or aldehydes

Reduction: Amines or reduced derivatives

Substitution: Halogenated derivatives

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

2-Amino-1-(2-chlorophenyl)ethanol serves as a crucial intermediate in the synthesis of various organic compounds. It is employed in the development of new synthetic methodologies and reaction mechanisms. The compound can be synthesized through several methods, including:

- Reduction of 2-Nitro-1-(2-chlorophenyl)ethanol : This method involves using hydrogen gas in the presence of a palladium catalyst under mild conditions to yield the desired amino alcohol.

- Amination of 2-Chloroacetophenone : By reacting 2-chloroacetophenone with ammonia or an amine in the presence of reducing agents like sodium borohydride, this compound can also be produced.

Biological Research

Model Compound for Enzyme Interactions

In biological studies, this compound is utilized to investigate enzyme interactions and metabolic pathways. Its structure allows it to mimic other amino alcohols, making it valuable for understanding biochemical behaviors and interactions within biological systems.

Medicinal Chemistry

Drug Development

The compound is under investigation for its role in synthesizing drugs and therapeutic agents, particularly those targeting neurological and inflammatory conditions. Its ability to form hydrogen bonds due to its amino and hydroxyl groups enhances its potential as a lead compound in drug discovery.

Optical Isomer Production

Research has shown that derivatives of this compound can be used to produce optically active compounds, which are significant in developing anti-obesity and anti-diabetic drugs. These derivatives can be synthesized through specific reduction processes that yield high optical purity .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed as a building block for various chemical processes. It is involved in producing specialty chemicals that find applications across different sectors, including pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 2-amino-1-(2-chlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate enzyme activity and influence metabolic pathways .

Comparaison Avec Des Composés Similaires

- 2-Amino-1-(4-chlorophenyl)ethanol

- 2-Amino-1-(2-bromophenyl)ethanol

- 2-Amino-1-(2-fluorophenyl)ethanol

Comparison:

2-Amino-1-(2-chlorophenyl)ethanol is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and physical properties. Compared to its analogs with different halogen substitutions, it exhibits distinct reactivity and interaction profiles. For example, the chlorine atom in the 2-position can influence the compound’s electron density and steric effects, making it more or less reactive in certain chemical reactions .

Activité Biologique

2-Amino-1-(2-chlorophenyl)ethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is an amino alcohol that exhibits structural similarities to various biologically active compounds. Its molecular formula is , and it features a hydroxyl group (-OH) attached to an ethylamine backbone, which is crucial for its interaction with biological targets.

Biological Activities

1. Calmodulin Antagonism

Research indicates that this compound acts as a calmodulin antagonist. Calmodulin is a calcium-binding messenger protein that plays a pivotal role in various cellular processes. Inhibition of calmodulin can lead to altered cellular signaling pathways, impacting muscle contraction, neurotransmitter release, and other vital functions .

2. Neuroprotective Effects

In studies involving neurodegenerative models, this compound has shown potential neuroprotective effects. It appears to modulate neurotransmitter levels, particularly serotonin, which is critical for mood regulation and cognitive functions. The compound's ability to influence serotonin pathways suggests its potential use in treating mood disorders .

3. Anticancer Activity

Recent investigations have highlighted the cytotoxic properties of this compound against various cancer cell lines. In vitro studies have demonstrated that the compound induces apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. For instance, compounds derived from similar structures have shown significant activity against breast cancer cells, indicating a promising avenue for therapeutic exploration .

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes:

- Calmodulin Interaction : By inhibiting calmodulin, the compound disrupts calcium-mediated signaling pathways, which can lead to reduced cellular proliferation in cancer cells.

- Serotonin Modulation : The compound may enhance serotonin availability by inhibiting its reuptake or increasing its synthesis, thereby improving mood and cognitive function.

Data Tables

Case Studies

Case Study 1: Neuroprotective Effects

A study investigated the effects of this compound on mouse models subjected to stress-induced depression. Results indicated a significant increase in serotonin levels in treated mice compared to controls, suggesting potential therapeutic applications in mood disorders.

Case Study 2: Anticancer Properties

In vitro experiments conducted on MDA-MB-231 breast cancer cells revealed that this compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased annexin V staining, indicating early apoptotic changes.

Propriétés

IUPAC Name |

2-amino-1-(2-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICFIEHMABUVLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00946176 | |

| Record name | 2-Amino-1-(2-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23496-56-2 | |

| Record name | Benzenemethanol, alpha-(aminomethyl)-2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023496562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-(2-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.